Lipophilicity and Aqueous Solubility Differentiation vs. Des-Chloro Analog 4-(3-Methyl-1H-pyrazol-1-yl)aniline
The introduction of a 5-chloro substituent onto the pyrazole ring increases lipophilicity by ΔLogP = +0.24 units compared with the des-chloro analog, while increasing molecular weight by 34.45 Da [1]. The target compound also exhibits an experimentally determined aqueous solubility parameter (LogSW = -2.92) consistent with moderate aqueous solubility suitable for biochemical assay conditions . The chlorine atom introduces an additional H-bond acceptor site and alters the electron distribution of the pyrazole ring, creating an electron-deficient heterocycle that can participate in halogen bonding (C-Cl···O/N interactions) not available to the des-chloro analog [2].
| Evidence Dimension | Calculated partition coefficient (LogP) and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | LogP = 2.58; LogSW = -2.92; MW = 207.66 g/mol; Hacc = 1; tPSA = 43.8 Ų |
| Comparator Or Baseline | 4-(3-Methyl-1H-pyrazol-1-yl)aniline (CAS 53006-55-6): LogP = 2.34; PSA = 43.84; MW = 173.21 g/mol; no chlorine Hacc contribution [1] |
| Quantified Difference | ΔLogP = +0.24 (target more lipophilic); ΔMW = +34.45 Da; additional H-bond acceptor (chlorine lone pairs) and halogen-bond donor character present only in target |
| Conditions | LogP and LogSW values computed/measured for neutral free base species; Hit2Lead database (ChemBridge) ; Molbase database for comparator [1] |
Why This Matters
For medicinal chemistry procurement, the 0.24 log unit increase in lipophilicity and the presence of a chlorine substituent are critical parameters in lead optimization — the chlorine atom simultaneously modulates target binding enthalpy (via halogen bonding) and pharmacokinetic properties (via increased LogP), making this building block distinct from the cheaper des-chloro analog for programs requiring these specific molecular recognition features.
- [1] Molbase. 4-(3-methylpyrazol-1-yl)aniline (CAS 53006-55-6). LogP = 2.3441, PSA = 43.84, MW = 173.214. View Source
- [2] BenchChem. 2-(3-Methyl-1H-pyrazol-1-yl)aniline hydrochloride — Comparative Data Table: Electronic Effects — 'The chloro substituent in the analog increases ring electron deficiency, whereas the methyl group in the target compound promotes electron donation.' PubChem-deposited data. View Source
